molecular formula C15H23N B13610747 4-(3-Isopropylbenzyl)piperidine

4-(3-Isopropylbenzyl)piperidine

Cat. No.: B13610747
M. Wt: 217.35 g/mol
InChI Key: GUJPOYSLYBEOPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Isopropylbenzyl)piperidine is a compound belonging to the piperidine class, which is a six-membered heterocyclic structure containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products . This compound is characterized by the presence of an isopropyl group attached to the benzyl moiety, which is further connected to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Isopropylbenzyl)piperidine typically involves the formation of the piperidine ring through various methods such as:

Industrial Production Methods: Industrial production of piperidine derivatives often employs continuous flow reactions and microwave irradiation to enhance yield and efficiency . These methods allow for the large-scale production of compounds with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Isopropylbenzyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(3-Isopropylbenzyl)piperidine involves its interaction with specific molecular targets and pathways. It is known to modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cell proliferation and apoptosis . The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to changes in cellular functions.

Properties

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

4-[(3-propan-2-ylphenyl)methyl]piperidine

InChI

InChI=1S/C15H23N/c1-12(2)15-5-3-4-14(11-15)10-13-6-8-16-9-7-13/h3-5,11-13,16H,6-10H2,1-2H3

InChI Key

GUJPOYSLYBEOPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=C1)CC2CCNCC2

Origin of Product

United States

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